
2-Hydroxy-5-(methylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(methylcarbamoyl)benzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid This compound is known for its unique chemical structure, which includes a hydroxyl group, a carboxyl group, and a methylcarbamoyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylcarbamoyl)benzoic acid typically involves the introduction of the methylcarbamoyl group to a hydroxybenzoic acid derivative. One common method is the reaction of 2-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(methylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, while the methylcarbamoyl group can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Similar structure but lacks the methylcarbamoyl group.
p-Hydroxybenzoic Acid: Similar structure but with the hydroxyl group in a different position.
Gentisic Acid: Contains an additional hydroxyl group compared to 2-Hydroxy-5-(methylcarbamoyl)benzoic acid.
Uniqueness
This compound is unique due to the presence of the methylcarbamoyl group, which can enhance its chemical reactivity and biological activity. This functional group can also influence its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-hydroxy-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-8(12)5-2-3-7(11)6(4-5)9(13)14/h2-4,11H,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
OSLPYZUMOHEYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
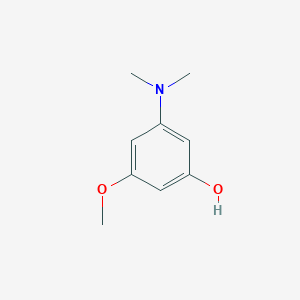

![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
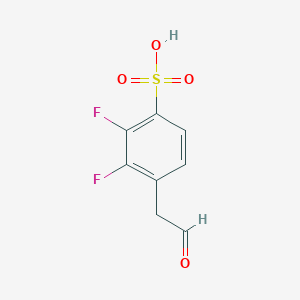
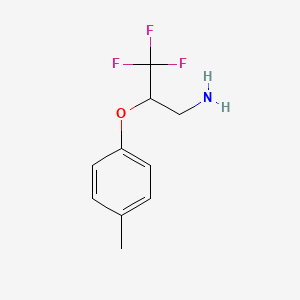

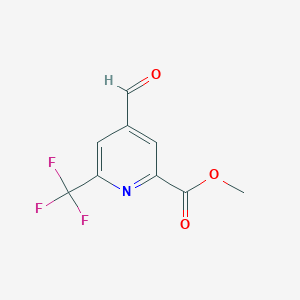
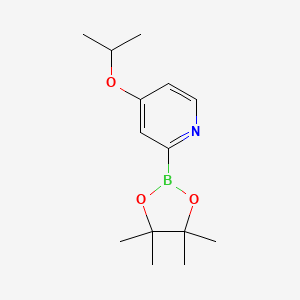
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
